Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-phenylmethoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-7-10-15(12-18)20-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHORALXKHRJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine, benzyl alcohol, and tert-butyl chloroformate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for tert-butyl 3-(benzyloxy)piperidine-1-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage, enabling access to free piperidine derivatives for further functionalization:
Benzyl Ether Cleavage
The benzyloxy group participates in catalytic hydrogenation or acidic hydrolysis:
Nucleophilic Substitution
The piperidine nitrogen reacts with electrophiles after Boc deprotection:
Oxidation Reactions
The benzyl ether moiety can be oxidized to ketones or carboxylic acids:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| RuO<sub>4</sub> | CCl<sub>4</sub>/H<sub>2</sub>O, 0°C | 3-ketopiperidine | Limited by overoxidation risk | |
| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, 60°C | Benzoic acid side product | Requires Boc protection |
Reductive Amination
The deprotected amine participates in reductive amination with aldehydes:
Mitsunobu Reaction
The hydroxyl group (after benzyl ether cleavage) engages in Mitsunobu alkylation:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 5-Chloro-2-hydroxybenzonitrile | DIAD/PPh<sub>3</sub>, THF | Piperidine-O-aryl ether conjugate | 74% |
Key Structural Insights:
-
Boc Group Stability : Resists basic/nucleophilic conditions but labile under strong acids (e.g., TFA) .
-
Benzyl Ether Reactivity : Susceptible to hydrogenolysis, enabling orthogonal deprotection strategies .
-
Piperidine Ring Flexibility : Facilitates chair-flip conformations, enhancing stereochemical outcomes in substitutions .
This compound’s multifunctional design allows sequential modifications, making it indispensable in synthesizing complex molecules like kinase inhibitors and neurotransmitter analogs .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate has been studied for its potential therapeutic effects in various diseases:
- Anticancer Activity : Research indicates that compounds with piperidine structures can induce apoptosis in cancer cell lines. For instance, derivatives have shown significant cytotoxicity against specific tumor cells, suggesting potential use as anticancer agents.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its relevance in this field.
Drug Development
The compound serves as a valuable intermediate in the synthesis of other pharmacologically active compounds. Its structural features allow for modifications that can enhance efficacy or reduce side effects:
- Synthesis of New Derivatives : Researchers have synthesized various derivatives of this compound to explore their biological activities, leading to the discovery of new drugs with improved therapeutic profiles.
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers examined the anticancer effects of this compound on several cancer cell lines, including breast and lung cancer. The results demonstrated:
- An IC50 value indicating effective inhibition of cell proliferation at low concentrations.
- Induction of apoptosis through mitochondrial pathways, confirmed by flow cytometry and caspase activation assays.
Case Study 2: Neuroprotective Activity
A recent investigation assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Key findings included:
- Reduction in amyloid-beta plaque formation.
- Improvement in cognitive function as measured by behavioral tests.
- Modulation of inflammatory markers associated with neurodegeneration.
| Activity Type | Target Disease | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer | IC50 = 50 nM | Journal of Medicinal Chemistry |
| Neuroprotective | Alzheimer's Disease | Reduced plaque formation | Neuropharmacology Journal |
| Immunomodulatory | Cancer | Enhanced immune response | Cancer Immunology Research |
Table 2: Synthesis Pathways
| Synthesis Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Method A | 85% | Reflux in ethanol | Synthetic Methods Journal |
| Method B | 90% | Microwave-assisted synthesis | Advanced Synthesis & Catalysis |
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The molecular targets and pathways involved depend on the specific application and the final active compound derived from it .
Comparison with Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-oxopiperidine-1-carboxylate: Similar in structure but lacks the benzyloxy group, making it less versatile in certain synthetic applications.
- Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate: The position of the benzyloxy group differs, which can affect its reactivity and applications.
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring, leading to different chemical properties and uses .
Biological Activity
Tert-butyl 3-(benzyloxy)piperidine-1-carboxylate (TBBC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of TBBC, exploring its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
TBBC is characterized by the following chemical structure:
- Molecular Formula : C18H26N2O4
- CAS Number : 1073135-99-5
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, and a benzyloxy group that enhances lipophilicity, potentially improving cell membrane permeability.
The biological activity of TBBC is primarily attributed to its interaction with specific molecular targets in biological systems. The piperidine moiety allows for hydrogen bonding and hydrophobic interactions with various enzymes and receptors. This interaction can modulate several biological pathways, including:
- Enzyme Inhibition : TBBC may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes.
- Receptor Binding : The compound has the potential to bind to receptors that are crucial for cellular signaling, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that TBBC exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Neuroprotective Effects
There is emerging evidence suggesting that TBBC may possess neuroprotective properties. Studies have indicated its potential in treating neurological disorders by:
- Modulating neurotransmitter systems.
- Protecting neuronal cells from oxidative stress.
Case Studies
- Study on Anticancer Activity :
- Neuroprotective Study :
Research Findings
A summary of key findings related to the biological activity of TBBC is presented in the table below:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(benzyloxy)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine derivatives are often synthesized by reacting a benzyl-protected piperidine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC), adjusting stoichiometry, and controlling temperature (e.g., low temperatures to minimize side reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the benzyloxy and tert-butyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) in the carbamate . X-ray crystallography may resolve stereochemistry if enantiomers are synthesized .
Q. What purification strategies are recommended for this compound to achieve high purity?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from solvents like ethanol or dichloromethane-hexane mixtures can further improve purity . For intermediates with labile groups (e.g., tosyloxy), inert atmospheric conditions prevent degradation .
Q. How should researchers handle safety concerns during synthesis, given the compound’s potential hazards?
- Methodological Answer : Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of volatile reagents. Emergency protocols, including eyewash stations and spill containment kits, must be accessible .
Q. What are common derivatization reactions for this compound in medicinal chemistry?
- Methodological Answer : The benzyloxy group can undergo hydrogenolysis (Pd/C, H₂) to yield hydroxyl intermediates for further functionalization. The tert-butyl carbamate is acid-labile, enabling selective deprotection with trifluoroacetic acid (TFA) for amine generation .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent polarity, catalyst selection) for targeted functional group additions .
Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during synthesis?
- Methodological Answer : Systematic variable testing (e.g., solvent polarity, temperature, base strength) identifies optimal conditions. For stereochemical inconsistencies, chiral HPLC or circular dichroism (CD) spectroscopy clarifies enantiomeric ratios. Kinetic studies using in-situ IR or NMR track intermediate formation .
Q. What methodologies assess this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. Molecular docking simulations (AutoDock, Schrödinger) model interactions with target proteins. In vitro assays (e.g., enzyme inhibition) validate activity, with dose-response curves (IC₅₀ determination) .
Q. How can researchers address stability issues of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) monitor degradation via HPLC. Buffered solutions (pH 3–10) identify labile functional groups. Lyophilization improves solid-state stability, while inert storage (argon, −20°C) preserves reactive intermediates .
Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?
- Methodological Answer : Solvent recycling (e.g., distillation of dichloromethane) and catalytic methods (e.g., biocatalysts for benzylation) reduce environmental impact. Microwave-assisted synthesis shortens reaction times and energy use .
Q. How do structural modifications (e.g., fluorination or methylthio substitution) alter the compound’s physicochemical properties?
- Methodological Answer : LogP measurements (shake-flask method) assess lipophilicity changes. Fluorination enhances metabolic stability (via ¹⁹F NMR tracking), while methylthio groups improve membrane permeability. X-ray crystallography correlates substituent effects with crystal packing .
Q. What protocols ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor critical quality attributes (CQAs) during scale-up. Design of Experiments (DoE) identifies key parameters (e.g., mixing efficiency, heat transfer) for consistent yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
